molecular formula C7H15ClN2O B2926777 3-(2-Aminoethyl)-1-methylpyrrolidin-2-one;hydrochloride CAS No. 2413869-82-4

3-(2-Aminoethyl)-1-methylpyrrolidin-2-one;hydrochloride

Cat. No.: B2926777
CAS No.: 2413869-82-4
M. Wt: 178.66
InChI Key: SMOIILPSSUKBOZ-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1-methylpyrrolidin-2-one;hydrochloride is a chemical compound with a unique structure that combines a pyrrolidinone ring with an aminoethyl side chain

Scientific Research Applications

3-(2-Aminoethyl)-1-methylpyrrolidin-2-one;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Safety and Hazards

Amines can be harmful if swallowed, inhaled, or if they come into contact with the skin. They can cause skin and eye irritation, and may cause respiratory irritation. In case of exposure, it is recommended to wash the affected area with plenty of water and seek medical advice .

Future Directions

The future directions for research into amines and their derivatives are vast. They are important in a wide range of fields, from medicine to materials science. For example, tryptamine, a derivative of amine, has been studied for its antioxidant activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-methylpyrrolidin-2-one;hydrochloride typically involves the reaction of 1-methylpyrrolidin-2-one with an appropriate aminoethyl precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-methylpyrrolidin-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The aminoethyl side chain can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives with different properties.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)indole: A neurotransmitter with structural similarity to serotonin and melatonin.

    3-(2-Aminoethyl)-2-methylquinazolin-4(3H)-one: A compound with potential biological activities.

Uniqueness

3-(2-Aminoethyl)-1-methylpyrrolidin-2-one;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidinone ring with an aminoethyl side chain sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

3-(2-aminoethyl)-1-methylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-9-5-3-6(2-4-8)7(9)10;/h6H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREZYTGQOVGVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413869-82-4
Record name 3-(2-aminoethyl)-1-methylpyrrolidin-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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